methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate
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Overview
Description
Methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate typically involves multiple steps. One common method includes the condensation of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole with methyl 4-aminobenzoate under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 1H-Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
Methyl 4-[(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)amino]benzoate is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain molecular targets .
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonylamino)benzoate |
InChI |
InChI=1S/C20H19N3O3/c1-26-19(24)13-6-8-14(9-7-13)21-20(25)23-11-10-18-16(12-23)15-4-2-3-5-17(15)22-18/h2-9,22H,10-12H2,1H3,(H,21,25) |
InChI Key |
SNCFYSDNOBHUSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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